molecular formula C23H18ClN3O B4232336 3-(4-chlorophenyl)-2-methyl-8-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one

3-(4-chlorophenyl)-2-methyl-8-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one

Cat. No.: B4232336
M. Wt: 387.9 g/mol
InChI Key: DOUDQFBMVNBDFJ-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-2-methyl-8-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is a heterocyclic compound featuring a pyrazoloquinazolinone core with substituents at the 3-, 2-, and 8-positions. The 4-chlorophenyl group at position 3, methyl group at position 2, and phenyl group at position 8 contribute to its distinct chemical and biological properties. Pyrazoloquinazolinones are known for their diverse pharmacological activities, including antibacterial, anticancer, and anti-inflammatory effects .

Properties

IUPAC Name

3-(4-chlorophenyl)-2-methyl-8-phenyl-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O/c1-14-22(16-7-9-18(24)10-8-16)23-25-13-19-20(27(23)26-14)11-17(12-21(19)28)15-5-3-2-4-6-15/h2-10,13,17H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOUDQFBMVNBDFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)Cl)C(=O)CC(C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

Pyrazolo[1,5-a]quinazolinone derivatives differ primarily in substituent groups, which influence their solubility, stability, and biological activity. Key analogs include:

Compound Name Substituents (Positions) Key Physicochemical Properties
Target Compound 3-(4-ClPh), 2-Me, 8-Ph Data not explicitly provided in evidence; inferred to have moderate lipophilicity due to Cl and Ph groups.
3-(4-Fluorophenyl)-2-methyl-8-(2-thienyl)-analog () 3-(4-FPh), 2-Me, 8-(2-thienyl) Lower lipophilicity (F vs. Cl); thienyl group may enhance π-stacking interactions .
8-(4-Fluorophenyl)-2-methyl-3-phenyl-analog () 8-(4-FPh), 2-Me, 3-Ph Fluorine at position 8 may alter electronic effects; phenyl at position 3 increases aromatic bulk .
8,8-Dimethyl-2-(4-methylphenyl)-analog () 2-(4-MePh), 8,8-diMe Dimethyl groups at position 8 enhance steric hindrance; methylphenyl improves solubility .
5-(4-ClPh)-3-hydrazono derivative () 5-(4-ClPh), 3-hydrazono Hydrazone moiety introduces polarity; Cl group maintains lipophilicity .

Spectral and Crystallographic Data

  • X-ray Crystallography : A brominated analog (6a, ) crystallizes in a triclinic system (space group P-1) with unit cell parameters a = 5.872 Å, b = 10.870 Å, c = 19.523 Å .
  • NMR/IR : 3-(4-Methoxybenzoyl)-analog (6m, ) shows distinct peaks at δ 7.93 ppm (C5-H, $^1$H NMR) and 1672 cm$^{-1}$ (C=O stretch) .

Key Research Findings

Substituent Effects : Chlorine at position 3 enhances bioactivity compared to fluorine, but reduces solubility .

Synthetic Efficiency : Ultrasound irradiation reduces reaction time to <1 hour with >85% yields .

Structural Rigidity: 8,8-Dimethyl groups stabilize the dihydropyrazoloquinazolinone core, improving thermal stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-chlorophenyl)-2-methyl-8-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one
Reactant of Route 2
Reactant of Route 2
3-(4-chlorophenyl)-2-methyl-8-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one

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